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molecular formula C15H22N2O B8623466 Piperidine-4-carboxylic acid (4-isopropyl-phenyl)-amide

Piperidine-4-carboxylic acid (4-isopropyl-phenyl)-amide

Cat. No. B8623466
M. Wt: 246.35 g/mol
InChI Key: GTQUOHYQOOHNRE-UHFFFAOYSA-N
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Patent
US08258158B2

Procedure details

4-(4-Isopropyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester (1.68 g) was dissolved in methylene chloride (50 ml), trifluoroacetic acid (2.75 g) was added at 0° C. and under an argon atmosphere and the mixture was stirred for 12 h at RT. Further trifluoroacetic acid (1.1 g) was added and stirring was continued for 1.5 h to complete the reaction. The reaction mixture was partitioned between methylene chloride and aqueous 1M NaOH, the layers were separated and the aqueous layer washed with 2M aqueous KHCO3 then dried over Na2SO4. The solvent was evaporated off, the residue was triturated with diethyl ether/heptane to give the desired piperidine-4-carboxylic acid (4-isopropyl-phenyl)-amide (1 g) as a white solid that was directly used in the next step.
Name
4-(4-Isopropyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:25])[NH:15][C:16]2[CH:21]=[CH:20][C:19]([CH:22]([CH3:24])[CH3:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[CH:22]([C:19]1[CH:18]=[CH:17][C:16]([NH:15][C:14]([CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:25])=[CH:21][CH:20]=1)([CH3:24])[CH3:23]

Inputs

Step One
Name
4-(4-Isopropyl-phenylcarbamoyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
1.68 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1=CC=C(C=C1)C(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.75 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between methylene chloride and aqueous 1M NaOH
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the aqueous layer washed with 2M aqueous KHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether/heptane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)NC(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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